4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline safety data sheet
4-Chloro-n,n-dimethyl-3-(trifluoromethyl)aniline safety data sheet
This technical guide provides a comprehensive safety and technical profile for 4-Chloro-N,N-dimethyl-3-(trifluoromethyl)aniline .
Editorial Note: Specific experimental toxicological data for this tertiary amine (CAS 1369903-87-6) is limited in public literature. The safety protocols and hazard assessments below are synthesized from Structure-Activity Relationships (SAR), utilizing verified data from its parent primary amine (4-Chloro-3-(trifluoromethyl)aniline) and homologous chloroanilines. All handling recommendations adhere to the "Precautionary Principle," assuming the highest probable toxicity.
CAS No: 1369903-87-6 | Formula: C₉H₉ClF₃N | M.W.: 223.62 g/mol
Chemical Identity & Physical Profile
This compound is a halogenated aniline derivative characterized by a dimethylamino group, a chlorine atom at the para position, and a trifluoromethyl group at the meta position relative to the amine. It serves primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical APIs.
Identification Data
| Parameter | Detail |
| IUPAC Name | 4-Chloro-N,N-dimethyl-3-(trifluoromethyl)aniline |
| Common Synonyms | 5-Amino-2-chlorobenzotrifluoride N,N-dimethyl derivative; 4-Chloro-3-(trifluoromethyl)-N,N-dimethylbenzenamine |
| CAS Number | 1369903-87-6 |
| SMILES | CN(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |
| Molecular Weight | 223.62 g/mol |
| Physical State | Liquid (Predicted based on N,N-dimethyl analogs) or Low-melting Solid |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol |
Structure & Reactivity
The trifluoromethyl (
-
Stability: Stable under standard temperature and pressure.
-
Incompatibility: Strong oxidizing agents, strong acids (forms anilinium salts), acid chlorides, and anhydrides.
Hazard Identification & Toxicology (GHS)
Signal Word: WARNING (Based on Read-Across Data)
GHS Classifications (Predicted)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Skin Irritation | Cat 2 | Causes skin irritation.[1] | H315 |
| Eye Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exp. | Cat 3 | May cause respiratory irritation.[1] | H335 |
| STOT - Repeated | Cat 2 | May cause damage to blood (Methemoglobinemia). | H373 |
Critical Toxicological Mechanism: Methemoglobinemia
Like many aniline derivatives, this compound is a potential methemoglobin former .
-
Metabolic Activation: The tertiary amine is N-demethylated in the liver (Cytochrome P450) to the primary amine, 4-Chloro-3-(trifluoromethyl)aniline.
-
N-Hydroxylation: The primary amine is further oxidized to an N-hydroxyl metabolite.
-
Hemoglobin Oxidation: This metabolite oxidizes Ferrous iron (
) in hemoglobin to Ferric iron ( ), creating methemoglobin, which cannot transport oxygen. -
Symptoms: Cyanosis (blue skin/lips), headache, dizziness, and fatigue.
Reference: Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press.
Synthesis & Experimental Pathways
The synthesis of this tertiary amine typically proceeds via the methylation of the parent primary amine.
Synthesis Protocol (Reductive Amination)
Objective: Conversion of 4-Chloro-3-(trifluoromethyl)aniline to the N,N-dimethyl derivative.
Reagents:
-
Precursor: 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4)[2]
-
Methylating Agent: Formaldehyde (37% aq.) / Formic Acid (Eschweiler-Clarke) OR Methyl Iodide / Base.
-
Solvent: Acetonitrile or Methanol.
Step-by-Step Workflow (Eschweiler-Clarke Variation):
-
Setup: Equip a 250mL Round Bottom Flask (RBF) with a reflux condenser and magnetic stir bar.
-
Addition: Charge RBF with 10 mmol of primary aniline and 50 mmol of Formic Acid.
-
Activation: Add 25 mmol of Formaldehyde solution dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Basify with NaOH (aq) to pH > 10. Extract with Dichloromethane (3 x 50mL).
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Purify via silica gel column chromatography.
Metabolic & Synthetic Pathway Diagram
The following diagram illustrates the synthesis of the target compound and its potential metabolic breakdown (toxification) pathway.
Figure 1: Synthetic relationship and metabolic activation pathway leading to potential toxicity.[3][4][5][6][1][7][8]
Safe Handling & Engineering Controls
Core Principle: Treat as a potent permeator and systemic toxin.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) or Fluoroelastomer (Viton) | Anilines penetrate standard latex rapidly. |
| Respiratory | P95/P100 Respirator (if powder) or Half-mask with Organic Vapor cartridges (if liquid/solution). | Prevention of inhalation exposure to vapors or dusts.[1][7][8] |
| Eye/Face | Chemical Safety Goggles + Face Shield (if handling >10g). | Risk of severe eye irritation and absorption via mucous membranes. |
| Clothing | Tyvek® Lab Coat or chemically resistant apron. | Prevent skin absorption via clothing contamination.[6][1][7][8][9] |
Engineering Controls
-
Fume Hood: Mandatory. Velocity > 100 fpm.
-
Waste Disposal: Segregate as "Halogenated Organic Solvent/Waste." Do NOT mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition.
Emergency Response Protocols
Emergency Number: Reference your institution's EHS line or CHEMTREC (1-800-424-9300).[6]
First Aid (Specific to Anilines)
-
Inhalation: Remove to fresh air. If cyanosis (blue lips) appears, administer oxygen. Do not wait for symptoms to worsen.
-
Skin Contact: Wash immediately with Polyethylene Glycol 300 (PEG 300) or soapy water for 15 minutes. Note: PEG is more effective than water alone for solubilizing lipophilic anilines.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][9] Remove contact lenses.[6][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Emergency Decision Tree
Figure 2: Immediate response logic for exposure incidents.
References
-
BLD Pharm. (n.d.). Product Information: 4-Chloro-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS 1369903-87-6). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4).[2][10] National Library of Medicine. Retrieved from
-
Organic Syntheses. (1979). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.[4] Org.[4][11] Synth. 1979, 59, 202. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)aniline.[2][12] Retrieved from
-
ECHA. (European Chemicals Agency). Registration Dossier: Chloro-trifluoromethyl-anilines.[3][12] Retrieved from
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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